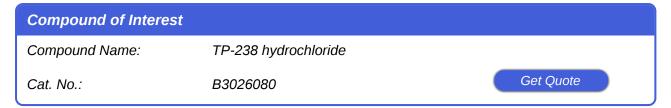


TP-238 Hydrochloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

TP-238 hydrochloride is a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). As a dual inhibitor, it serves as a critical tool for investigating the roles of these epigenetic readers in gene regulation, development, and disease. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data and protocols related to **TP-238 hydrochloride**, intended to facilitate its use in preclinical research and drug discovery.

Chemical Properties

TP-238 hydrochloride is a white to beige powder. Its chemical structure and core properties are summarized below.



Property	Value	Reference
Synonym(s)	1-(3-(6-(4-(3-dimethylamino-propoxy)-phenyl)-2-methylsulfonyl-pyrimidin-4-ylamino)-propyl)-1H-pyrazole Hydrochloride, N-(3-(1H-Pyrazol-1-yl)propyl)-6-(4-(3-(dimethylamino)propoxy)pheny l)-2-(methylsulfonyl)pyrimidin-4-amine hydrochloride	[1]
Molecular Formula	C22H30N6O3S · xHCl	[1]
Molecular Weight	458.58 g/mol (free base)	[1]
Purity	≥98% (HPLC)	[1]
Solubility	DMSO: 2 mg/mL	[1]
Storage	-20°C, desiccated	[1]
Appearance	White to beige powder	[1]

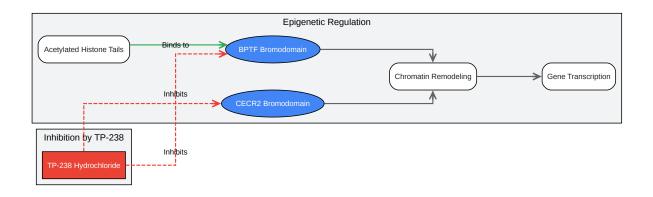
Mechanism of Action and Biological Activity

TP-238 is a potent inhibitor of the bromodomains of CECR2 and BPTF, which are involved in recognizing acetylated lysine residues on histones and other proteins, thereby playing a crucial role in chromatin remodeling and gene transcription. By occupying the acetyl-lysine binding pocket of these bromodomains, TP-238 disrupts their interaction with chromatin, leading to modulation of gene expression.

A structurally related compound, TP-422, serves as a negative control as it is completely inactive against both BPTF and CECR2.

Signaling Pathway Diagram





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Figure 1: Mechanism of action of TP-238 hydrochloride.

Quantitative Data

The inhibitory activity of TP-238 has been quantified using various biochemical and biophysical assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity

Target	Assay	IC50 (nM)	Reference
CECR2	AlphaScreen	30	[1]
BPTF	AlphaScreen	350	[1]
BRD9	AlphaScreen	1400	[1]

Table 2: Binding Affinity



Target	Assay	K_d (nM)	Reference
CECR2	Isothermal Titration Calorimetry (ITC)	10	[1]
BPTF	Isothermal Titration Calorimetry (ITC)	120	[1]

Experimental Protocols

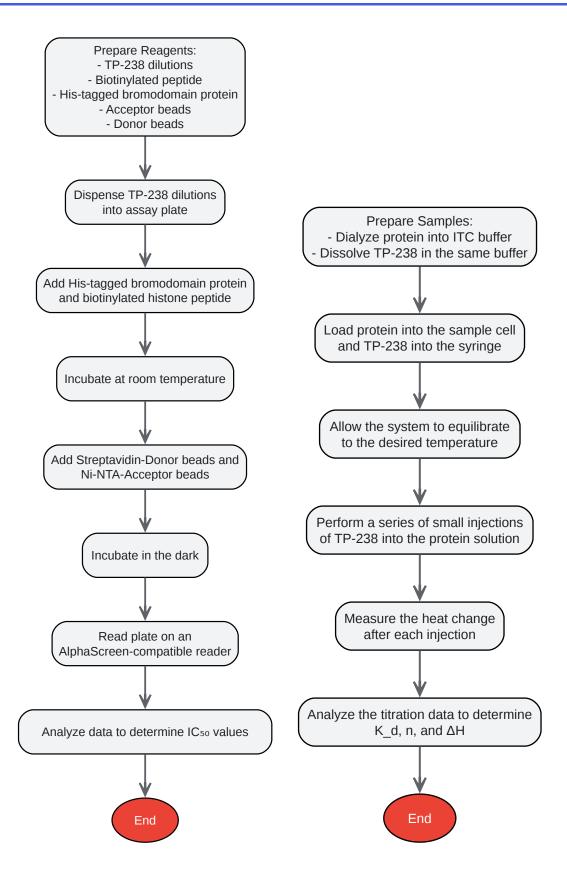
Detailed methodologies for the key experiments cited are provided below.

AlphaScreen Assay

This assay is used to measure the inhibition of the interaction between the bromodomain and an acetylated histone peptide.

Experimental Workflow Diagram:







4(3 (Dimethylaminolgroposy)gherylbororic acid

1(3 Biomogroph) 11-pyrazoi 2

6-Chloro-2-(methylthio)pyrimidin-4-amine, NaH, DMF > N(3 (11+ Pyrazoi 1-y/gropy) 6-chloro-2 (methylthio)pyrimidin-4-amine — Im4, Pd(PPhs)4, Nas/COs, Dioxane/HrO > TP 238

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References

- 1. researchgate.net [researchgate.net]
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